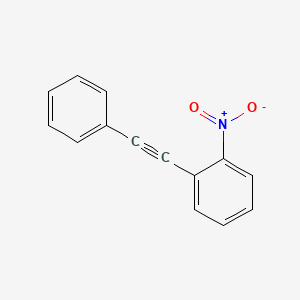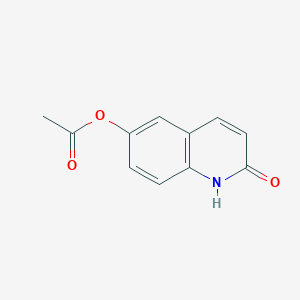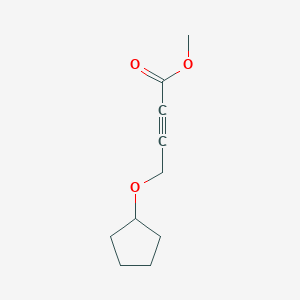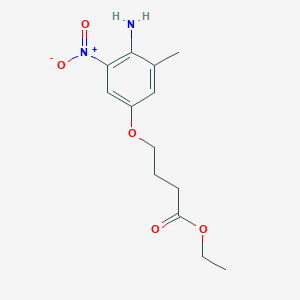
1-Nitro-2-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-iodonitrobenzene with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: The use of palladium-catalyzed coupling reactions is a common strategy in industrial organic synthesis due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-2-(phenylethynyl)benzene undergoes various chemical reactions, including:
Cyclization: In the presence of triphenylphosphine (PPh3), this compound can undergo cyclization reactions to form quinoxaline derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Cyclization: Triphenylphosphine (PPh3), mild reaction conditions.
Major Products Formed:
Reduction: 1-Amino-2-(phenylethynyl)benzene.
Substitution: Various substituted benzene derivatives.
Cyclization: Quinoxaline derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-2-(phenylethynyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-nitro-2-(phenylethynyl)benzene involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in reduction and substitution reactions, while the phenylethynyl group can engage in cyclization reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological properties .
Comparación Con Compuestos Similares
1-Nitro-2-(phenylethynyl)benzene: Contains a nitro group and a phenylethynyl group.
1-Nitro-2-(phenyl)benzene: Contains a nitro group and a phenyl group.
1-Nitro-2-(ethynyl)benzene: Contains a nitro group and an ethynyl group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylethynyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic chemistry and various applications .
Propiedades
Número CAS |
35010-17-4 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
1-nitro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
Clave InChI |
OXTHQALUIYPPEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)


![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)




